

Analytical methods for Butyl 4-Carboxyphenyl Carbonate quantification (HPLC, GC)

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Compound of Interest

Compound Name: **Butyl 4-Carboxyphenyl Carbonate**

Cat. No.: **B078654**

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An in-depth analysis of **Butyl 4-Carboxyphenyl Carbonate**, a compound of interest in pharmaceutical and materials science, necessitates robust and reliable analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the principal techniques for this purpose. This document provides detailed application notes and protocols for both methods, tailored for researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a highly suitable method for the quantification of **Butyl 4-Carboxyphenyl Carbonate** due to the presence of both polar (carboxylic acid) and non-polar (butyl group, phenyl ring) moieties. The following protocol is based on established methods for similar aromatic carboxylic acids and carbonate esters.

HPLC Protocol

1. Sample Preparation:

- Standard Solution: Accurately weigh approximately 10 mg of **Butyl 4-Carboxyphenyl Carbonate** reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to concentrations ranging from 1 µg/mL to 100 µg/mL.

- Sample Solution: Depending on the matrix, extract the sample with a suitable organic solvent. If the sample is in a solid form, dissolve a known quantity in the diluent. For liquid samples, a direct dilution may be possible. Ensure the final concentration is within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

Parameter	Condition
Instrument	HPLC system with UV Detector
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A: 0.1% Phosphoric Acid in Water B: Acetonitrile
Gradient	0-15 min: 50-80% B 15-20 min: 80% B 20-22 min: 80-50% B 22-25 min: 50% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection	UV at 254 nm
Run Time	25 minutes

3. Data Analysis:

- Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
- Determine the concentration of **Butyl 4-Carboxyphenyl Carbonate** in the sample solutions by interpolating their peak areas from the calibration curve.

Gas Chromatography (GC) Analysis

Gas chromatography offers a high-resolution separation technique for volatile and semi-volatile compounds. For **Butyl 4-Carboxyphenyl Carbonate**, derivatization of the carboxylic acid

group to a more volatile ester (e.g., methyl or silyl ester) is recommended to improve peak shape and thermal stability. However, direct analysis is also possible. The following protocol outlines a GC-FID method.

GC Protocol

1. Sample Preparation (with Derivatization):

- Standard Solution: Prepare a 1 mg/mL stock solution of **Butyl 4-Carboxyphenyl Carbonate** in a suitable solvent like Dichloromethane.
- Derivatization: To 100 μ L of the standard or sample solution, add 100 μ L of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
- Calibration Standards: Prepare a series of derivatized working standards by diluting the derivatized stock solution.

2. Chromatographic Conditions:

Parameter	Condition
Instrument	Gas Chromatograph with Flame Ionization Detector (FID)
Column	HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness)
Carrier Gas	Helium or Nitrogen at a constant flow of 1.2 mL/min
Injector Temperature	280 °C
Injection Mode	Split (Split ratio 20:1)
Injection Volume	1 μ L
Oven Program	Initial temperature 150 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Temperature	300 °C
Run Time	20 minutes

3. Data Analysis:

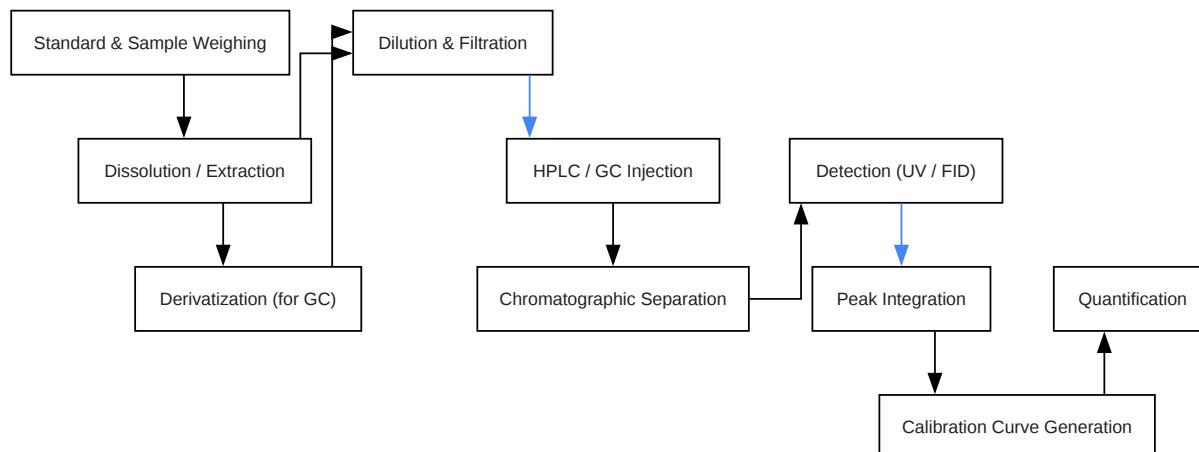
- Generate a calibration curve using the derivatized standards.
- Quantify the derivatized **Butyl 4-Carboxyphenyl Carbonate** in the samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data expected from the described methods. These values are illustrative and should be validated in the user's laboratory.

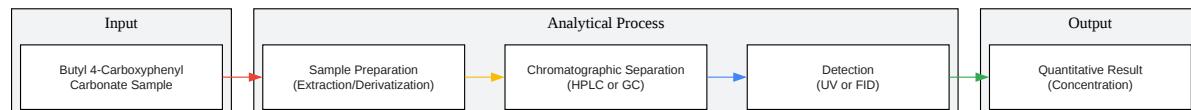
Parameter	HPLC-UV	GC-FID (with Derivatization)
Linearity (R^2)	> 0.999	> 0.999
Limit of Detection (LOD)	~0.1 $\mu\text{g}/\text{mL}$	~0.5 $\mu\text{g}/\text{mL}$
Limit of Quantification (LOQ)	~0.3 $\mu\text{g}/\text{mL}$	~1.5 $\mu\text{g}/\text{mL}$
Precision (RSD%)	< 2%	< 3%
Accuracy (Recovery %)	98-102%	97-103%

Visualizations



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Caption: General workflow for the analytical quantification of chemical compounds.

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Caption: Logical flow from sample to quantitative result in chromatographic analysis.

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